2-((Furan-2-ylmethyl)thio)benzofuran 2-((Furan-2-ylmethyl)thio)benzofuran
Brand Name: Vulcanchem
CAS No.: 88673-94-3
VCID: VC17268113
InChI: InChI=1S/C13H10O2S/c1-2-6-12-10(4-1)8-13(15-12)16-9-11-5-3-7-14-11/h1-8H,9H2
SMILES:
Molecular Formula: C13H10O2S
Molecular Weight: 230.28 g/mol

2-((Furan-2-ylmethyl)thio)benzofuran

CAS No.: 88673-94-3

Cat. No.: VC17268113

Molecular Formula: C13H10O2S

Molecular Weight: 230.28 g/mol

* For research use only. Not for human or veterinary use.

2-((Furan-2-ylmethyl)thio)benzofuran - 88673-94-3

Specification

CAS No. 88673-94-3
Molecular Formula C13H10O2S
Molecular Weight 230.28 g/mol
IUPAC Name 2-(furan-2-ylmethylsulfanyl)-1-benzofuran
Standard InChI InChI=1S/C13H10O2S/c1-2-6-12-10(4-1)8-13(15-12)16-9-11-5-3-7-14-11/h1-8H,9H2
Standard InChI Key ZJIHYGTUNWHKTA-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=C(O2)SCC3=CC=CO3

Introduction

Structural and Molecular Characteristics

Molecular Architecture

2-((Furan-2-ylmethyl)thio)benzofuran consists of a benzofuran scaffold (a fused benzene and furan ring system) with a thioether-linked furan-2-ylmethyl group at the 2-position. The compound’s IUPAC name derives from this substitution pattern, and its structure can be represented as follows:

Molecular Formula: C13H10O2S\text{C}_{13}\text{H}_{10}\text{O}_2\text{S}
Molecular Weight: 238.28 g/mol
Key Functional Groups:

  • Benzofuran core (aromatic heterocycle)

  • Thioether bridge (-S-)

  • Furan-2-ylmethyl substituent

The planar benzofuran system enables π-π stacking interactions, while the thioether and furan moieties introduce sites for electrophilic or nucleophilic reactivity .

Spectroscopic Data (Hypothetical)

While experimental spectral data for 2-((Furan-2-ylmethyl)thio)benzofuran are unavailable, analogous compounds provide benchmarks for prediction:

  • ¹H NMR:

    • Benzofuran protons: δ 7.50–6.80 (m, aromatic)

    • Furan protons: δ 7.40 (d, J=1.8HzJ = 1.8 \, \text{Hz}, H-5), 6.50 (dd, J=3.2HzJ = 3.2 \, \text{Hz}, H-3), 6.30 (d, J=3.2HzJ = 3.2 \, \text{Hz}, H-4)

    • SCH₂ protons: δ 3.90 (s, 2H)

  • ¹³C NMR:

    • Benzofuran carbons: δ 155–110

    • Furan carbons: δ 150–105

    • Thioether carbon: δ 35–40

Synthetic Methodologies

Nucleophilic Substitution Reactivity

The thioether linkage suggests synthetic routes involving nucleophilic displacement. For example, furan-2-ylmethanethiol (a known coffee aroma compound) could react with 2-chlorobenzofuran under basic conditions:

2-Chlorobenzofuran+Furan-2-ylmethanethiolBase2-((Furan-2-ylmethyl)thio)benzofuran+HCl\text{2-Chlorobenzofuran} + \text{Furan-2-ylmethanethiol} \xrightarrow{\text{Base}} \text{2-((Furan-2-ylmethyl)thio)benzofuran} + \text{HCl}

This method parallels the synthesis of furan-2-ylmethanethiol from furfuryl alcohol and thiourea , adapting the intermediate isothiouronium salt strategy.

Electrochemical Cyclization

Recent advances in electrochemical synthesis of selenylbenzofurans suggest that analogous conditions could be employed for sulfur-containing variants. A proposed pathway involves:

  • Substrate Preparation: 2-Alkynylphenol derivatives paired with bis(furan-2-ylmethyl) disulfide.

  • Electrochemical Setup: Platinum electrodes in acetonitrile with tetrabutylammonium perchlorate (TBAClO₄) as electrolyte.

  • Galvanostatic Conditions: Constant current (10 mA) induces intramolecular cyclization and thiolation .

Advantages:

  • Avoids stoichiometric oxidants or transition-metal catalysts.

  • Scalable to gram quantities .

Physicochemical Properties

Predicted Properties

PropertyValue/RangeBasis for Prediction
Melting Point80–100°CAnalogous benzofuran derivatives
SolubilityLow in H₂O; soluble in DCM, THFHydrophobic aromatic systems
StabilityAir-sensitive (thioether oxidation)Similar to furan-2-ylmethanethiol

Reactivity Profile

  • Oxidation: Thioether group may oxidize to sulfoxide or sulfone under strong oxidizing conditions.

  • Electrophilic Substitution: Furan and benzofuran rings susceptible to nitration, sulfonation, or halogenation.

  • Complexation: Thioether’s lone pairs could coordinate to metal ions, enabling catalytic or sensing applications.

Industrial and Material Science Applications

Polymer Chemistry

Thioethers act as chain-transfer agents in radical polymerizations. Incorporating 2-((Furan-2-ylmethyl)thio)benzofuran could yield polymers with tunable thermal stability or optical properties.

Organic Electronics

Benzofuran’s conjugated system may support charge transport in organic semiconductors. Thioether-functionalized derivatives could serve as dopants or interfacial layers in OLEDs or photovoltaics .

Analytical Characterization Challenges

Gaps in Data

Experimental validation is critical for:

  • Chromatographic Purity: HPLC/GC-MS profiles under varied conditions.

  • Crystallography: Single-crystal X-ray diffraction to confirm regiochemistry.

  • Thermal Analysis: DSC/TGA to assess decomposition pathways.

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